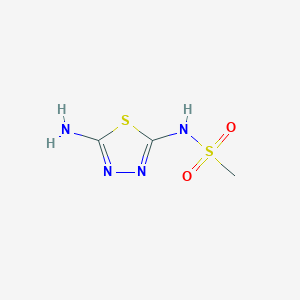

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the CAS Number: 1100459-09-3 . It has a molecular weight of 194.24 and is typically stored at room temperature . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . Another study reported the synthesis of imines 5-amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamide derivatives from various aromatic aldehydes and substituted with benzoyl acetazolamides under different reaction conditions .Molecular Structure Analysis

The InChI code for N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is 1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis

While specific chemical reactions involving N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide have not been found, studies have reported the synthesis of similar compounds and their reactions. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized and evaluated for their urease inhibitor activities .Physical And Chemical Properties Analysis

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide is a powder that is stored at room temperature . Its molecular weight is 194.24 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against various organisms such as E. coli, B. mycoides, and C. albicans .

Antifungal Agents

Novel 1,3,4-thiadiazole derivatives of glucosides, which include N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide, have been synthesized and tested for their antifungal activities . Some of these compounds have shown good antifungal activities, especially against Phytophthora infestans .

Antibacterial Agents

These compounds have also been evaluated for their antibacterial activities. However, the results showed that they exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) .

Cytotoxic Agents

1,3,4-thiadiazole derivatives have been tested for their cytotoxic effects on various cell lines. For example, they have been evaluated on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .

Pharmaceutical Applications

Due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, 1,3,4-thiadiazole derivatives have found applications in pharmaceuticals .

Industrial Applications

In addition to their biological properties, 1,3,4-thiadiazole derivatives have also found applications in various industries .

Zukünftige Richtungen

The future directions for research on N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide could include further exploration of its potential biological activities, such as its potential as a urease inhibitor . Additionally, the synthesis of similar compounds and their evaluation for various biological activities could also be a promising area of research .

Wirkmechanismus

Target of Action

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to interact with several targets. It has been reported to have antioxidant and anticancer activity , inducing growth inhibition in HEK293, BT474, and NCI-H226 cells . Additionally, it has been found to exhibit urease inhibitory activity , suggesting that it may interact with the urease enzyme .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. In the case of its anticancer activity, it is believed to induce growth inhibition in certain cell lines . As a urease inhibitor, it likely interacts with the urease enzyme to prevent its normal function .

Biochemical Pathways

Given its reported activities, it likely affects pathways related tocell growth and division in the context of its anticancer activity . In terms of its urease inhibitory activity, it would affect pathways related to urea metabolism .

Result of Action

The result of N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide’s action depends on its target. In cancer cells, it can lead to growth inhibition , potentially slowing the progression of the disease . When acting as a urease inhibitor, it could potentially disrupt the metabolism of urea .

Eigenschaften

IUPAC Name |

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2S2/c1-11(8,9)7-3-6-5-2(4)10-3/h1H3,(H2,4,5)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTHMCUQTCNBKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1,3,4-thiadiazol-2-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2946975.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2946977.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)

![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2946988.png)

![N-benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2946990.png)

![N-butyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2946991.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2946992.png)

![N-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2946993.png)

![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)